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molecular formula C6H4ClF3N2O B2413680 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine CAS No. 935252-67-8

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No. B2413680
M. Wt: 212.56
InChI Key: JBEXWWMOEXZMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05439910

Procedure details

2,2,2-Trifluoroethanol (51.3 ml) in DMF (135 ml) was added to a suspension of sodium hydride (29.5 g) in DMF (335 ml) keeping the temperature below 10° C. After 1 hour the resulting mixture was added to a solution of 2,4-dichloropyrimidine (100 g) in DMF (330 ml) keeping the temperature between -5° and -10° C. 1 Hour later the resulting reaction mixture was poured into water (1 l) and extracted with ethyl acetate (3×400 ml). The combined extracts were washed with brine, dried and concentrated to give 70% pure 2-chloro-4-(2,2,2-trifluoroethoxy)-pyrimidine (142 g) as a pale orange oil; 1H NMR (270 MHz): δ4.78(2H,q), 6.83(1H,d), 8.42(1H,d) ppm.
Quantity
51.3 mL
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
335 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].[H-].[Na+].[Cl:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[CH:12][N:11]=1.O>CN(C=O)C>[Cl:9][C:10]1[N:15]=[C:14]([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])[CH:13]=[CH:12][N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
51.3 mL
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
29.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
135 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
335 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
330 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
the temperature between -5° and -10° C
CUSTOM
Type
CUSTOM
Details
1 Hour later the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×400 ml)
WASH
Type
WASH
Details
The combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 142 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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